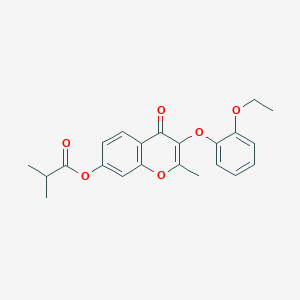

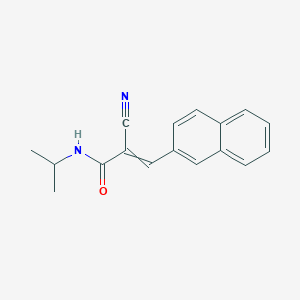

![molecular formula C13H17N3O2 B2807459 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-86-4](/img/structure/B2807459.png)

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a spirocyclic derivative of pyrimidine and has a unique structure that makes it a promising candidate for developing novel drugs with improved efficacy and selectivity.

Scientific Research Applications

Antitubercular Activity

The synthesis of a small set of twelve compounds from the 2,6-diazaspiro[3.4]octane core led to the identification of a potent antitubercular lead. This compound displayed remarkable inhibitory activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) of 0.016 μg/mL. Researchers have explored diverse variants of the molecular periphery, including various azole substituents, to optimize its efficacy .

Nitrofuran Antibacterials

The nitrofuran moiety within 2,6-diazaspiro[3.4]octane can undergo reduction by bacterial enzymes, generating reactive intermediates lethal to the bacterium. By fine-tuning the molecular periphery, researchers can enhance the potency of nitrofuran antibacterials while minimizing systemic toxicity. Linking the 5-nitrofuryl moiety to different heterocyclic motifs has yielded antimycobacterial compounds effective against multidrug-resistant strains and non-toxic to rodents .

Chemical Diversity-Oriented Synthesis

The 2,6-diazaspiro[3.4]octane scaffold serves as a versatile building block for diversity-oriented synthesis. Researchers have explored various azole substituents around this core, leading to the discovery of novel compounds with potential applications beyond antitubercular activity .

Biologically Active Derivatives

Chemists have designed biologically active derivatives by modifying the 2,6-diazaspiro[3.4]octane structure. For example, the addition of phenyl isocyanate to a related compound yielded intermediate phenyl carbamates, which underwent intramolecular rearrangement to form bioactive molecules .

Pyrazole Synthesis

Although not directly mentioned in the literature, the pyrimidine moiety in 2,6-diazaspiro[3.4]octane shares similarities with pyrazoles. Pyrazoles are important heterocyclic compounds with diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties .

properties

IUPAC Name |

6-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-9-5-11(15-8-14-9)16-6-10(12(17)18)13(7-16)3-2-4-13/h5,8,10H,2-4,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYOTBBSELUWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CC(C3(C2)CCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2807377.png)

![N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2807380.png)

![(2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2807381.png)

![N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807386.png)

![4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2807393.png)

![2-methyl-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2807397.png)

![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2807398.png)